molecular formula C9H6FN5 B12535804 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 701213-97-0

4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12535804
CAS No.: 701213-97-0
M. Wt: 203.18 g/mol
InChI Key: GXUMZQBMNCCUBX-UHFFFAOYSA-N
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Description

4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorinated pyrrolopyridine core with a triazole ring, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core, which can be achieved through various cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Click Chemistry for Triazole Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the fluorinated pyrrolopyridine core enhances binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Properties

CAS No.

701213-97-0

Molecular Formula

C9H6FN5

Molecular Weight

203.18 g/mol

IUPAC Name

4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H6FN5/c10-7-5-12-9(15-4-3-13-14-15)8-6(7)1-2-11-8/h1-5,11H

InChI Key

GXUMZQBMNCCUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=C2N3C=CN=N3)F

Origin of Product

United States

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